Cas no 1404-26-8 (polymyxin B)

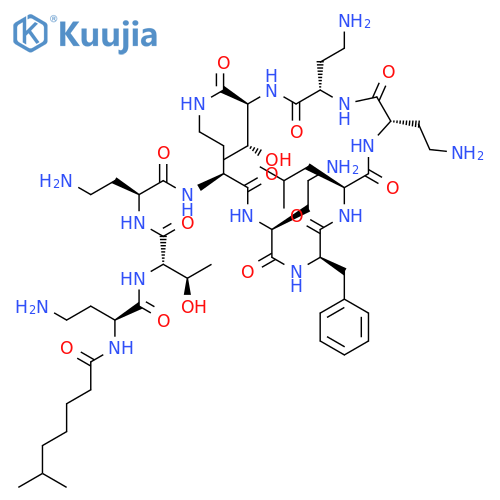

polymyxin B structure

polymyxin B 化学的及び物理的性質

名前と識別子

-

- polymyxin B

- POLYMYXIN B SULPHATE INJECTION

- Aerosporin

- Polimixina B

- Polimixina B [INN-Spanish]

- Polymixin B

- Polymyxine B

- Polymyxine B [INN-French]

- Polymyxinum B

- Polymyxinum B [INN-Latin]

- UNII-J2VZ07J96K

- Polymyxin E see Colistin

- polymyxin B 2.5sulfate entahydrate

- GTPL10338

- IDI1_000732

- AB00053527_02

- SBI-0051486.P003

- CHEMBL241797

- KBioSS_001597

- KBio2_001597

- KBio1_000732

- KBio2_006733

- Spectrum2_000490

- SCHEMBL7799155

- NCGC00178768-01

- KBioGR_000961

- SPBio_000359

- BSPBio_002197

- Spectrum5_001331

- KBio3_001697

- Spectrum3_000549

- DivK1c_000732

- 1404-26-8

- KBio2_004165

- Spectrum4_000481

- NINDS_000732

- Spectrum_001117

- NCGC00178768-03

- Polymyxin B (base and/or unspecified salts)

- WQVJHHACXVLGBL-UHFFFAOYSA-N

- 4135-11-9

- BRD-A08641215-065-04-8

- CHEMBL4092980

- 4,10-anhydro{N-[(6R)-6-methyloctanoyl]-L-2,4-diaminobutanoyl-L-threonyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-D-phenylalanyl-L-leucyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-threonine}

- CHEBI:8309

- (6R)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide

- Q27108044

- N-[(2S)-4-Amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide

- SCHEMBL136097

-

- インチ: InChI=1S/C55H96N16O13/c1-30(2)12-10-11-15-43(74)62-35(16-22-56)50(79)71-45(33(6)73)55(84)67-38(19-25-59)47(76)66-40-21-27-61-54(83)44(32(5)72)70-51(80)39(20-26-60)64-46(75)36(17-23-57)65-52(81)41(28-31(3)4)68-53(82)42(29-34-13-8-7-9-14-34)69-48(77)37(18-24-58)63-49(40)78/h7-9,13-14,30-33,35-42,44-45,72-73H,10-12,15-29,56-60H2,1-6H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79)/t32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+/m1/s1

- InChIKey: SGPYLFWAQBAXCZ-RUDZPDEXSA-N

- ほほえんだ: NCC[C@H](NC([C@@H](NC([C@H](CCN)NC(CCCCC(C)C)=O)=O)[C@@H](C)O)=O)C(N[C@@H]1C(=O)N[C@@H](CCN)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCN)C(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC1)=O

計算された属性

- せいみつぶんしりょう: 1188.73000

- どういたいしつりょう: 1188.592106

- 同位体原子数: 0

- 水素結合ドナー数: 20

- 水素結合受容体数: 22

- 重原子数: 82

- 回転可能化学結合数: 25

- 複雑さ: 2010

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 10

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.5

- トポロジー分子極性表面積: 574

じっけんとくせい

- 密度みつど: g/cm3

- ふってん: 1651 °C at 760 mmHg

- フラッシュポイント: 952.3 °C

- PSA: 490.66000

- LogP: 1.73180

- ひせんこうど: 5461 -106.3° (1N HCl)

polymyxin B 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DC10214-250 mg |

Polymyxin B sulphate |

1404-26-8 | >98% | 250mg |

$200.0 | 2022-02-28 | |

| A2B Chem LLC | AE37278-100mg |

Polymyxin B |

1404-26-8 | 91% | 100mg |

$65.00 | 2024-04-20 | |

| DC Chemicals | DC10214-1g |

Polymyxin B sulphate |

1404-26-8 | >98% | 1g |

$400.0 | 2023-09-15 | |

| DC Chemicals | DC10214-250mg |

Polymyxin B sulphate |

1404-26-8 | >98% | 250mg |

$200.0 | 2023-09-15 | |

| DC Chemicals | DC10214-100mg |

Polymyxin B sulphate |

1404-26-8 | >98% | 100mg |

$100.0 | 2023-09-15 | |

| DC Chemicals | DC10214-100 mg |

Polymyxin B sulphate |

1404-26-8 | >98% | 100mg |

$100.0 | 2022-02-28 | |

| DC Chemicals | DC10214-1 g |

Polymyxin B sulphate |

1404-26-8 | >98% | 1g |

$400.0 | 2022-02-28 | |

| A2B Chem LLC | AE37278-500mg |

Polymyxin B |

1404-26-8 | 91% | 500mg |

$95.00 | 2024-04-20 |

polymyxin B 関連文献

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

1404-26-8 (polymyxin B) 関連製品

- 7188-38-7(Tert-BUTYL ISOCYANIDE)

- 1405-20-5(Polymyxin B sulfate)

- 10340-91-7(Benzyl Isocyanide)

- 123334-29-2(Cobalt(II) Acetylacetonate Hydrate)

- 39687-95-1(methyl 2-isocyanoacetate)

- 13963-57-0(Aluminum trisacetoacetate)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量